Physicochemical Differentiation: 3-Ethoxy vs. 3-Butoxy Alkoxy Chain Length Impacts Molecular Weight and Predicted logP
The target compound differs from its closest commercially catalogued analog, 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 905766-67-8), by replacement of the 3-butoxy group (C₄H₉O) with a 3-ethoxy group (C₂H₅O). This single-unit alkoxy truncation reduces the molecular formula from C₁₇H₂₃N₃O₄S₂ to C₁₅H₁₉N₃O₄S₂, corresponding to a molecular weight decrease from 397.5 to 369.47 g/mol [1]. The computed logP for the target compound is 2.05–2.89 depending on the prediction method used, which is lower than the predicted logP for the 3-butoxy analog (estimated to exceed 3.0 based on the Hansch π contribution of ~0.5 per additional methylene unit) [1]. Both compounds contain zero hydrogen bond donors and a consistent hydrogen bond acceptor count of 7, preserving the same topological polar surface area of approximately 73.66 Ų [1].
| Evidence Dimension | Molecular weight (MW) and calculated logP |
|---|---|
| Target Compound Data | MW = 369.47 g/mol; calc. logP = 2.05–2.89; HBD = 0; HBA = 7; TPSA = 73.66 Ų |
| Comparator Or Baseline | 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: MW = 397.5 g/mol; calc. logP estimated >3.0; same HBD/HBA/TPSA profile |
| Quantified Difference | ΔMW = 28.03 g/mol reduction; ΔlogP ≈ -0.5 to -1.0 log unit (estimated from methylene contribution) |
| Conditions | In silico physicochemical property calculation; ZINC database and Chemsrc records |
Why This Matters
The lower molecular weight of the 3-ethoxy compound positions it closer to the optimal Lipinski range (MW <500) and may confer superior aqueous solubility relative to the bulkier 3-butoxy analog, which is relevant for procurement decisions when prioritizing compounds for in vitro screening campaigns where solubility-limited false negatives are a concern.
- [1] Sildrug Database. C15H19N3O4S2: Calculated Physicochemical Properties. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed 2026. View Source
